6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

説明

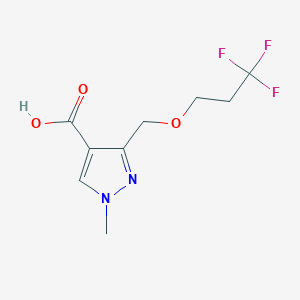

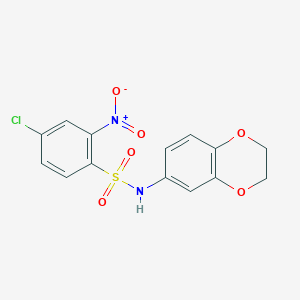

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a compound that belongs to the class of 6-fluoroindoles, which are of significant interest due to their biological activities and potential therapeutic applications. The compound features a fluorine atom at the sixth position of the indole ring and a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group at the third position. This structure is related to various indole derivatives that have been synthesized and evaluated for their affinity towards biological targets such as serotonin receptors and enzymes involved in the kynurenine pathway .

Synthesis Analysis

The synthesis of 6-fluoroindole derivatives typically involves the construction of the indole nucleus followed by the introduction of substituents at specific positions. In the case of 6-fluoro-7-substituted indole derivatives, practical synthetic routes have been developed, which may be applicable to the synthesis of 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. These routes include the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediates such as compound 22. The synthetic strategies allow for the modification of groups around the indole skeleton, which is crucial for the introduction of the tetrahydro-4-pyridinyl group .

Molecular Structure Analysis

The molecular structure of 6-fluoroindoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule due to its electronegativity. The substitution pattern on the indole ring, particularly at the third position, can affect the molecule's conformation and its interaction with biological targets. The 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group is a flexible and saturated substituent that may confer specific binding properties to the compound .

Chemical Reactions Analysis

6-Fluoroindoles can participate in various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents onto the indole nucleus. The fluorine atom at the sixth position can also influence the reactivity of the indole ring, potentially making it more susceptible to electrophilic attack at certain positions. The presence of the tetrahydro-4-pyridinyl group may open up additional reaction pathways, such as alkylation or acylation, to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroindoles are determined by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which is an important factor for its pharmacokinetic profile. The presence of the 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group can also influence the compound's solubility, boiling point, and melting point. These properties are critical for the compound's stability, formulation, and potential use as a pharmaceutical agent .

科学的研究の応用

Medical Imaging and Radiopharmaceuticals

A notable application of fluorine-substituted indoles is in the development of radiopharmaceuticals for positron emission tomography (PET). For instance, fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, known as [(18) F]T807, is a potent agent for imaging tau pathologies in Alzheimer's disease. This compound offers a simplified one-step synthesis method, enhancing its potential for routine clinical production and facilitating the widespread clinical use of [(18) F]T807 in early Alzheimer's diagnosis (Shoup et al., 2013).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of fluorinated heterocycles, including indoles, are crucial for developing novel pharmaceuticals and materials. Fluorinated benzofuro[2,3-b]pyridines, benzothieno[2,3-b]pyridines, and α-carbolines have been synthesized via regiospecific annulation, demonstrating the versatility of fluorinated indoles in organic synthesis. These compounds have potential applications in drug development and material science (Iaroshenko et al., 2009).

Fluorophores and Imaging Agents

Another application area is the development of bright and photostable cyanine-styryl chromophores for DNA staining. Derivatives based on the cyanine-indole-quinolinium structure, modified for green and red fluorescence, have been synthesized. These dyes exhibit good photostability and bright fluorescence intensities, making them promising candidates for fluorescent molecular imaging of nucleic acids within living cells (Bohländer & Wagenknecht, 2015).

Anticancer Agents

Fluorinated indoles also play a significant role in the development of anticancer agents. For example, compounds with the indole-based framework have shown potent inhibitory effects against the hepatitis C virus (HCV) NS5B polymerase, highlighting the potential of fluorinated indoles in antiviral and anticancer drug development (Chen et al., 2012).

特性

IUPAC Name |

6-fluoro-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUELSFWIABNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)